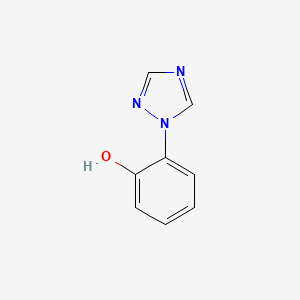![molecular formula C8H9F3N2O2 B3377590 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1339703-80-8](/img/structure/B3377590.png)
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Vue d'ensemble
Description
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, commonly known as TFB, is a chemical compound with the molecular formula C9H10F3N3O2. It is a pyrazole derivative and is used extensively in scientific research. TFB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Mécanisme D'action
The mechanism of action of TFB involves the inhibition of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, which breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes. By inhibiting 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, TFB increases the levels of endocannabinoids in the body, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects. Studies have shown that TFB increases the levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. TFB has also been shown to improve memory and cognitive function in animal models. However, the exact biochemical and physiological effects of TFB are still being studied, and more research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for lab experiments. It is a potent and selective inhibitor of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, which makes it a useful tool to study the endocannabinoid system. TFB is also stable and easy to handle, which makes it suitable for various experimental procedures. However, TFB also has some limitations. It has low solubility in water, which can make it difficult to use in some experimental procedures. TFB can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of TFB. One area of research is the development of new therapies for diseases that involve the endocannabinoid system. TFB has shown promise as a potential treatment for pain, anxiety, and inflammation, and more research is needed to develop new therapies based on TFB. Another area of research is the study of the off-target effects of TFB. Understanding the off-target effects of TFB can help researchers to better interpret experimental results and develop new compounds with improved selectivity. Finally, more research is needed to fully understand the biochemical and physiological effects of TFB and its potential therapeutic applications.
Applications De Recherche Scientifique
TFB is widely used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes, including pain, appetite, and mood. TFB is a potent inhibitor of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, which increases the levels of endocannabinoids in the body. This can help researchers to better understand the role of endocannabinoids in various physiological processes and develop new therapies for diseases that involve the endocannabinoid system.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-6(7(14)15)13-4-5(3-12-13)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRAOLJOWBGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




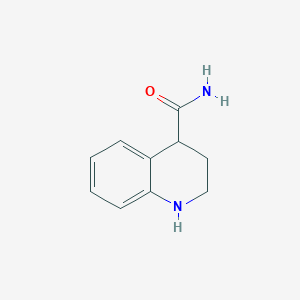

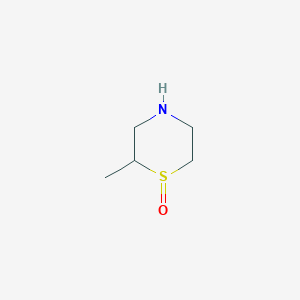
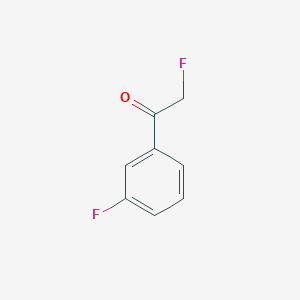
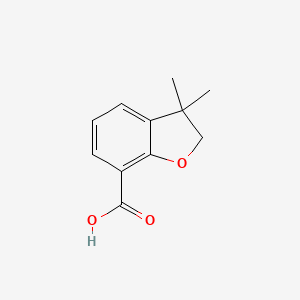
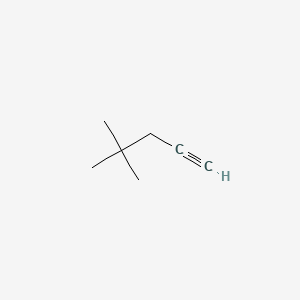
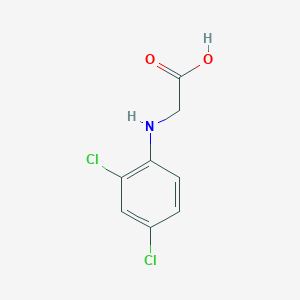
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B3377569.png)
![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)
